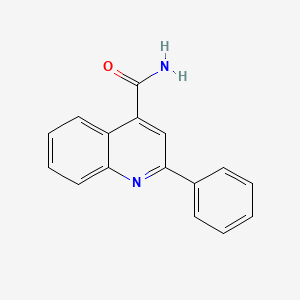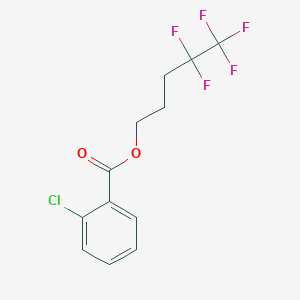
2-phenyl-4-quinolinecarboxamide
Descripción general
Descripción
2-Phenyl-4-quinolinecarboxamide is a chemical compound with the molecular formula C16H12N2O . It is a derivative of quinoline, a class of compounds that have been found to possess diverse biological activities .
Synthesis Analysis
A series of 2-phenyl-quinoline-4-carboxylic acid derivatives, which includes 2-phenyl-4-quinolinecarboxamide, was synthesized starting from aniline, 2-nitrobenzaldehyde, and pyruvic acid. The process involved a Doebner reaction, followed by amidation, reduction, acylation, and amination .Molecular Structure Analysis
The molecular structure of 2-phenyl-4-quinolinecarboxamide consists of 16 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The average mass of the molecule is 248.287 Da .Chemical Reactions Analysis
The synthesis of 2-phenyl-4-quinolinecarboxamide involves several chemical reactions, including the Doebner reaction, amidation, reduction, acylation, and amination . Further details about the specific reactions and conditions are not available in the retrieved sources.Aplicaciones Científicas De Investigación
Antibacterial Activity
2-Phenyl-quinoline-4-carboxylic acid derivatives, which include 2-phenyl-4-quinolinecarboxamide, have been synthesized and studied for their antibacterial properties . These compounds have shown good antibacterial activity against both Gram-negative (Escherichia coli, Pseudomonas aeruginosa) and Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis), as well as against methicillin-resistant Staphylococcus aureus (MRSA) bacteria . In particular, compounds 5a4 and 5a7 showed the best inhibition with an MIC value of 64 μg/mL against Staphylococcus aureus and with an MIC value of 128 μg/mL against Escherichia coli .
Anti-proliferative Agents
Carboxamide appended quinoline moieties, including 2-phenyl-4-quinolinecarboxamide, have been studied as potential anti-proliferative agents . These compounds have shown good anti-proliferative activities against four cell lines: MCF-7, CACO, HepG-2 and HCT-116 . The compounds 3e, 4b, 11b and 13d showed particularly good anti-proliferative activities in comparison to the reference standard Doxorubicin .
Apoptotic Inducers
These compounds have also been studied as potential apoptotic inducers . Apoptosis, or programmed cell death, is a crucial process in the development and maintenance of the health of multicellular organisms. The compounds 3e, 4b, 11b and 13d were found to induce apoptosis by down-regulating Bcl-2 and up-regulating BAX and Caspase-3 .
Pim-1 Kinase Inhibitors
Pim-1 kinase is a protein that plays a key role in cell survival and proliferation. Inhibiting this protein can be a promising strategy for cancer treatments. The compound 3e was found to be the most active Pim-1 inhibitor, with a percentage of inhibition of 82.27% and an IC50 value of 0.11, when compared to SGI-1776 as a reference standard .
Synthesis and Characterization
The synthesis of 2-phenyl-4-quinolinecarboxamide involves several steps, including the Doebner reaction, amidation, reduction, acylation, and amination . The newly-synthesized compounds are then characterized by 1H-NMR, 13C-NMR, and HRMS .
Material Science
While specific applications in material science are not mentioned in the search results, the chemical properties of 2-phenyl-4-quinolinecarboxamide could potentially make it useful in this field . Further research would be needed to explore this possibility.
Mecanismo De Acción
Target of Action
2-Phenyl-4-quinolinecarboxamide has been found to have antibacterial properties, particularly against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, and Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis . It also shows potential as an anti-proliferative agent and a Pim-1 kinase inhibitor .
Mode of Action
For example, as a Pim-1 kinase inhibitor, it may prevent the kinase from phosphorylating its substrates, thereby inhibiting cell proliferation .
Biochemical Pathways
The biochemical pathways affected by 2-phenyl-4-quinolinecarboxamide are likely related to its targets. For instance, by inhibiting Pim-1 kinase, it could affect pathways related to cell proliferation and survival
Pharmacokinetics
In silico assessment of similar compounds suggests that they are orally bioavailable without blood-brain barrier penetration .
Result of Action
The result of 2-phenyl-4-quinolinecarboxamide’s action can be seen in its antibacterial and anti-proliferative effects. It has been shown to inhibit the growth of various bacteria and to have anti-proliferative activities against several cell lines .
Action Environment
The action of 2-phenyl-4-quinolinecarboxamide can be influenced by various environmental factors. For instance, the lipophilicity of the compound can affect its antibacterial activity
Safety and Hazards
Propiedades
IUPAC Name |
2-phenylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O/c17-16(19)13-10-15(11-6-2-1-3-7-11)18-14-9-5-4-8-12(13)14/h1-10H,(H2,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOLMGSAMTRTYEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70951792 | |
| Record name | 2-Phenylquinoline-4-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70951792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
29197-45-3 | |
| Record name | 2-Phenylquinoline-4-carboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029197453 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Phenylquinoline-4-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70951792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Phenylquinoline-4-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-amino-5-(5-bromo-2,4-dimethoxybenzylidene)-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B4668172.png)
![diethyl {[(2-hydroxyphenyl)amino]methylene}malonate](/img/structure/B4668177.png)
![N-(2-furylmethyl)-2-{[N-[(4-methylphenyl)sulfonyl]-N-(3-nitrophenyl)glycyl]amino}benzamide](/img/structure/B4668193.png)
![3-[(2,4-difluorophenyl)amino]-1-(2-thienyl)-2-propen-1-one](/img/structure/B4668201.png)

![N-[2-[(4-methylphenyl)sulfonyl]-2-(3-pyridinyl)ethyl]-2-furamide](/img/structure/B4668212.png)
![N-(2,4-dichlorophenyl)-N'-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B4668215.png)


![2,5-dichloro-N-[2-(phenylthio)phenyl]benzamide](/img/structure/B4668231.png)
![N-[2-(methoxymethyl)-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl]benzamide](/img/structure/B4668239.png)
![methyl 4-{[1-(3-chloro-4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-(3-methoxypropyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4668251.png)
![2-methyl-N-(5-{[2-(4-nitrophenyl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B4668256.png)
![N-[(5-methyl-2-thienyl)methyl]propan-2-amine hydrochloride](/img/structure/B4668262.png)